

# An In-depth Technical Guide to 4-Benzylxy-2-nitrotoluene

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## Compound of Interest

Compound Name: 4-Benzylxy-2-nitrotoluene

Cat. No.: B015661

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This technical guide provides a comprehensive overview of **4-Benzylxy-2-nitrotoluene**, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

## Chemical Properties and Data

**4-Benzylxy-2-nitrotoluene**, with the chemical formula  $C_{14}H_{13}NO_3$ , is an aromatic ether. Its structure consists of a toluene molecule substituted with a nitro group at position 2 and a benzylxy group at position 4. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **4-Benzylxy-2-nitrotoluene** and Related Compounds

Property	4-Benzylxy-2-nitrotoluene	4-Nitrotoluene (for comparison)	Source
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>3</sub>	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	243.26 g/mol	137.14 g/mol	<a href="#">[1]</a>
Melting Point	Data not available	52-54 °C	<a href="#">[2]</a>
Boiling Point	Data not available	238 °C	<a href="#">[2]</a>
Solubility	Soluble in DMF	Insoluble in water; soluble in ethanol, ether, and benzene	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Pale yellow solid (inferred)	Yellowish crystals	<a href="#">[2]</a>

Table 2: Spectroscopic Data for **4-Benzylxy-2-nitrotoluene**

Technique	Data Availability	Expected Key Features	Source
<sup>13</sup> C NMR	Available on SpectraBase	Aromatic carbons (110-160 ppm), benzylic carbon (~70 ppm), methyl carbon (~20 ppm)	[4][5]
Infrared (IR)	Available on SpectraBase	C-O ether stretch (~1250 cm <sup>-1</sup> ), Ar-NO <sub>2</sub> symmetric and asymmetric stretches (~1350 and 1530 cm <sup>-1</sup> ), C-H stretches	[4][6]
Mass Spectrometry (MS)	Available on SpectraBase	Molecular ion peak (m/z = 243), fragmentation pattern showing loss of benzyl and nitro groups	[4]

## Synthesis of 4-Benzylxy-2-nitrotoluene

The most logical and widely used method for the synthesis of **4-Benzylxy-2-nitrotoluene** is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxy-2-nitrotoluene with a benzyl halide in the presence of a base.

## Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a reliable procedure for the synthesis of the analogous compound, 6-benzylxy-2-nitrotoluene.[7]

Materials:

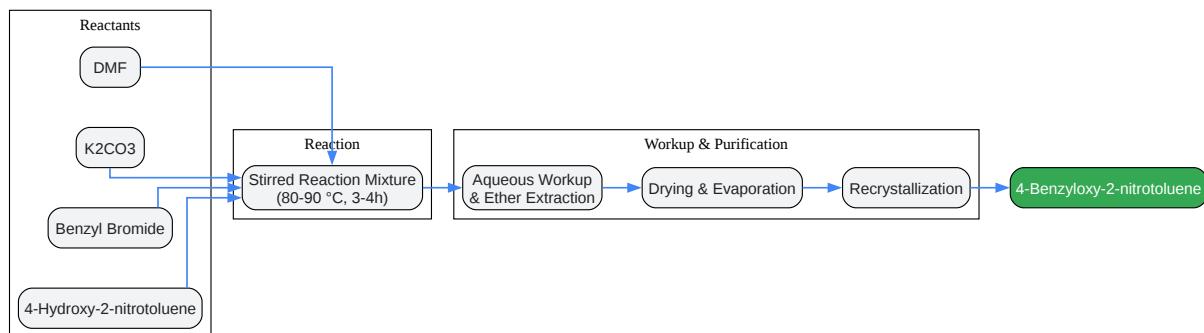
- 4-Hydroxy-2-nitrotoluene
- Benzyl bromide (or benzyl chloride)

- Anhydrous potassium carbonate ( $K_2CO_3$ ) or another suitable base (e.g., sodium hydride)
- Anhydrous N,N-dimethylformamide (DMF)
- Diethyl ether
- 1 N Sodium hydroxide (NaOH) solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Methanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-nitrotoluene (1.0 equivalent) in anhydrous DMF.
- Add anhydrous potassium carbonate (1.1-1.5 equivalents) to the solution.
- Slowly add benzyl bromide (1.1 equivalents) to the stirred mixture.
- Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
- Wash the combined organic layers with 1 N NaOH solution, followed by water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by recrystallization from methanol to yield **4-Benzylxy-2-nitrotoluene** as a solid.



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**Figure 1:** Synthetic workflow for **4-Benzylxy-2-nitrotoluene**.

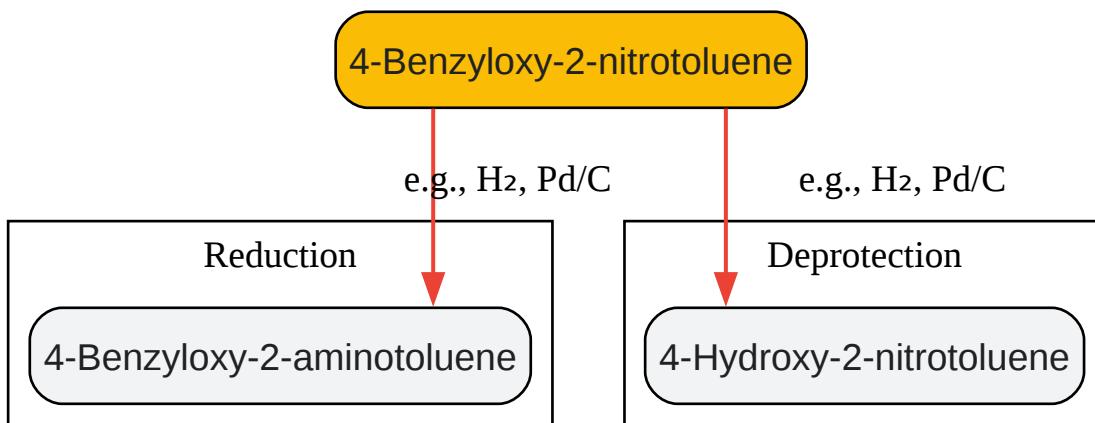
## Potential Applications in Research and Drug Development

While specific applications of **4-Benzylxy-2-nitrotoluene** are not extensively documented, its chemical structure suggests several potential uses in organic synthesis and medicinal chemistry.

### Synthetic Intermediate

The presence of a nitro group and a benzylxy group provides two key functionalities for further chemical transformations.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 4-benzyloxy-2-aminotoluene. This amino derivative can serve as a precursor for the synthesis of various heterocyclic compounds, dyes, and other complex organic molecules.[8][9]
- Cleavage of the Benzyl Ether: The benzyl group can be removed under various conditions (e.g., hydrogenolysis) to deprotect the hydroxyl group, yielding 4-hydroxy-2-nitrotoluene. This allows for the introduction of the benzyloxy group as a temporary protecting group during a multi-step synthesis.[10]



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**Figure 2:** Potential synthetic transformations of **4-Benzyl-2-nitrotoluene**.

## Role in Drug Discovery

The "benzyloxy" moiety is recognized as a significant pharmacophore in medicinal chemistry. It is present in various biologically active molecules, including inhibitors of monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. The presence of this group in **4-Benzyl-2-nitrotoluene** makes it an interesting candidate for synthesis and screening in drug discovery programs.

## Safety Information

No specific safety data sheet (SDS) for **4-Benzyl-2-nitrotoluene** is readily available. However, based on the known hazards of related nitroaromatic compounds, it should be handled with care.

### General Precautions:

- **Toxicity:** Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.
- **Irritation:** May cause skin, eye, and respiratory tract irritation.
- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.

It is imperative to consult the safety data sheet for 4-nitrotoluene and other similar compounds before handling **4-Benzylxy-2-nitrotoluene**.

## Conclusion

**4-Benzylxy-2-nitrotoluene** is a synthetically useful molecule with potential applications as an intermediate in the preparation of fine chemicals and pharmaceuticals. Its synthesis via the Williamson ether reaction is a straightforward and adaptable procedure. Further research into the biological activity of this compound and its derivatives could unveil new opportunities in drug discovery. This guide provides a foundational understanding for researchers and professionals working with this versatile chemical entity.

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